LAP-Mediated Prodrug Cleavage: Serinamide vs. Glycinamide Show 150-Fold Difference in Specific Activity
In a head-to-head comparison of amino acid prodrug conjugates evaluated for LAP-catalyzed cleavage, the serinamide-based prodrug (compound 15) achieved only 62% cleavage with a specific activity of 1.2 μM/min/enzyme unit, whereas the corresponding glycinamide prodrug (compound 16) underwent quantitative 100% cleavage with a specific activity of 180 μM/min/enzyme unit [1]. This represents a 150-fold difference in LAP specific activity and a 38-percentage-point gap in cleavage extent. A second serinamide prodrug (compound 17) showed 90% cleavage, still below the 100% threshold consistently observed for glycinamide prodrugs (compounds 16, 18, 44, 45) [1]. The slower, partial cleavage of serinamide prodrugs enables a more gradual release profile of the parent cytotoxin, which can be therapeutically advantageous for reducing peak plasma concentration-related toxicity [1].
| Evidence Dimension | LAP-catalyzed prodrug cleavage (% cleavage and specific activity) |
|---|---|
| Target Compound Data | Serinamide prodrug (15): 62% cleavage, 1.2 μM/min/enzyme unit; Serinamide prodrug (17): 90% cleavage |
| Comparator Or Baseline | Glycinamide prodrug (16): 100% cleavage, 180 μM/min/enzyme unit; Glycinamide prodrugs (18, 44, 45): 100% cleavage |
| Quantified Difference | 150-fold lower specific activity (1.2 vs. 180 μM/min/enzyme unit); 38-percentage-point lower cleavage (62% vs. 100%) |
| Conditions | Leucine aminopeptidase (LAP) enzymatic cleavage assay; % cleavage calculated by area ratio of parent drug to prodrug at specific wavelength; 1.5 units LAP used |
Why This Matters
Procurement of serinamide over glycinamide is essential when a slower, tunable prodrug release profile is required; glycinamide-based prodrugs release the parent drug too rapidly for applications demanding extended systemic exposure.
- [1] Siemann S, et al. Design, Synthesis, and Biological Evaluation of Water-Soluble Amino Acid Prodrug Conjugates Derived from Combretastatin, Dihydronaphthalene, and Benzosuberene-Based Parent Vascular Disrupting Agents. Bioorg Med Chem. 2016;24(5):938–956. Table 3. doi:10.1016/j.bmc.2016.01.007 View Source
